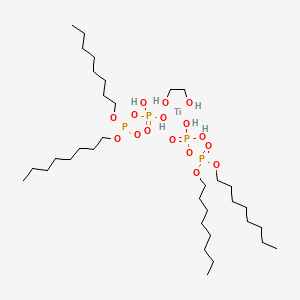
Di-(dioctylpyrophosphato)ethylene titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(dioctylpyrophosphato)ethylene titanate:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the formation of titanium hydroxide and dioctylpyrophosphoric acid[][1].
Condensation: This reaction involves the combination of two or more molecules to form a larger molecule with the elimination of a small molecule, such as water[][1].
Complexation: This reaction involves the formation of a complex compound with other metal ions or organic molecules[][1].
Scientific Research Applications
Di-(dioctylpyrophosphato)ethylene titanate has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Industry: It is widely used in the production of coatings, rubber, and plastics to enhance their performance and durability[][1].
Comparison with Similar Compounds
- Di-(dioctylphosphato)ethylene titanate
- Di-(dioctylpyrophosphato)propane titanate
- Di-(dioctylpyrophosphato)butane titanate
Properties
Molecular Formula |
C34H78O16P4Ti |
|---|---|
Molecular Weight |
914.7 g/mol |
IUPAC Name |
dioctyl phosphono phosphate;ethane-1,2-diol;titanium |
InChI |
InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2; |
InChI Key |
YLQWPVWUKMNEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


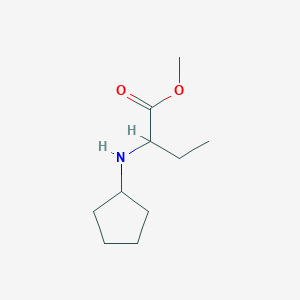
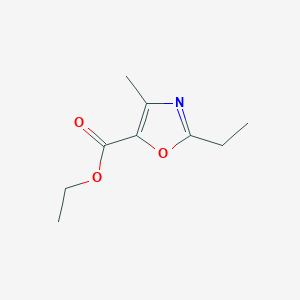
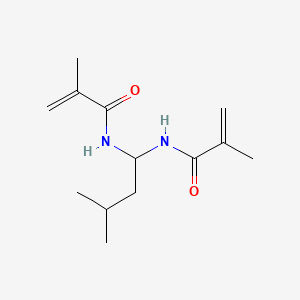
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
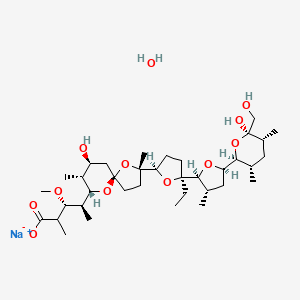
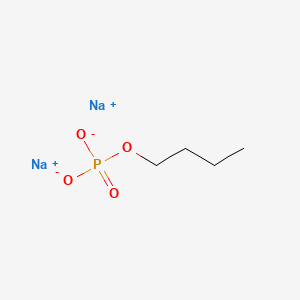
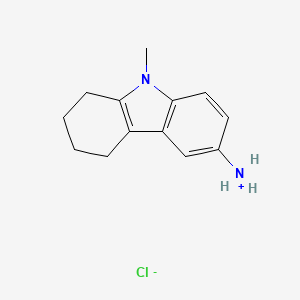
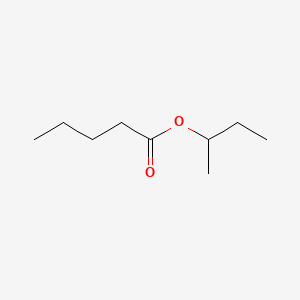

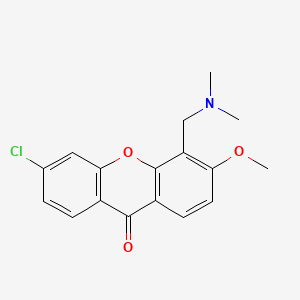
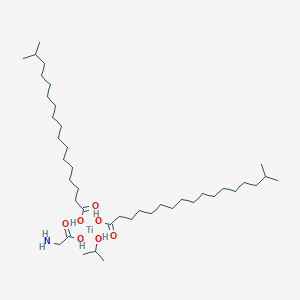
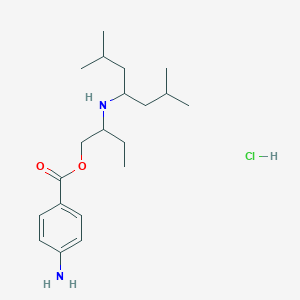
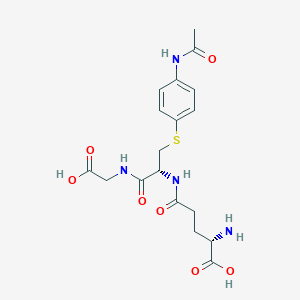
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
